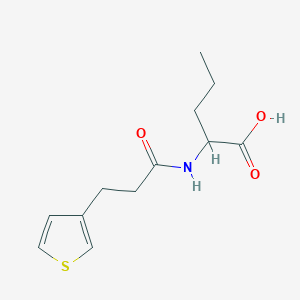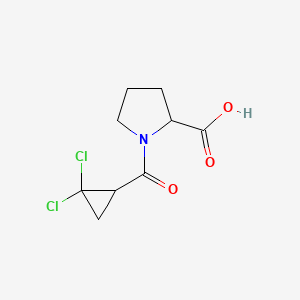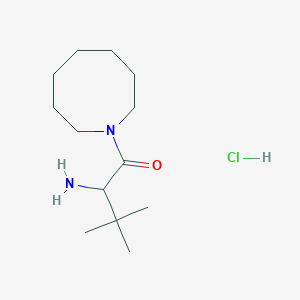![molecular formula C13H17F2N3O2 B7632515 N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide, commonly known as JNJ-54175446, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using a unique method.
Wirkmechanismus
JNJ-54175446 inhibits the activity of PKC theta by binding to its ATP-binding site, which results in the inhibition of T-cell activation. This compound has been shown to be highly selective for PKC theta, with minimal activity against other PKC isoforms. The inhibition of PKC theta activity leads to a reduction in the production of pro-inflammatory cytokines, such as IL-2 and IFN-gamma, which are responsible for the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to reduce the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce the infiltration of T-cells into the central nervous system, which is a hallmark of multiple sclerosis. Additionally, JNJ-54175446 has been found to have minimal toxicity in animal studies, which makes it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using JNJ-54175446 in lab experiments include its high selectivity for PKC theta, which makes it a useful tool for studying the role of this protein kinase in T-cell activation. Additionally, this compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, the limitations of using JNJ-54175446 in lab experiments include its high cost and limited availability, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for JNJ-54175446, including further preclinical studies to evaluate its efficacy and safety in animal models of autoimmune diseases. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Further research is also needed to understand the mechanism of action of JNJ-54175446 and to identify potential biomarkers that can be used to monitor its therapeutic effects. Finally, the development of more selective and potent inhibitors of PKC theta may lead to the discovery of new therapeutic targets for autoimmune diseases.
Synthesemethoden
The synthesis of JNJ-54175446 involves a multi-step process that includes the reaction of pyrrolidine-2-carboxylic acid with 6-(2,2-difluoroethoxy)pyridine-2-carbaldehyde. The reaction is carried out in the presence of a base and a coupling agent, which results in the formation of the desired compound. The final product is then purified using chromatography techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
JNJ-54175446 has been studied extensively for its potential therapeutic applications in various diseases. It has been found to be a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in the activation of T-cells. This compound has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O2/c14-11(15)8-20-12-5-1-3-9(18-12)7-17-13(19)10-4-2-6-16-10/h1,3,5,10-11,16H,2,4,6-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRGJYSEGMSIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=NC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)


![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)